molecular formula C17H24N6O4 B12525454 N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide CAS No. 653572-02-2

N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide

Cat. No.: B12525454
CAS No.: 653572-02-2
M. Wt: 376.4 g/mol
InChI Key: PQIWTXFABNFTPU-UHFFFAOYSA-N
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Description

N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is a complex organic compound known for its unique structural properties and diverse applications This compound features a benzoxadiazole moiety, which is a heterocyclic aromatic chemical compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The nitro group is introduced through nitration reactions, and the piperazine ring is incorporated via nucleophilic substitution reactions. The hexyl chain is added through alkylation reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents to facilitate the reactions. The purification process may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.

Scientific Research Applications

N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and chemical reactions.

    Biology: Employed in cellular imaging and tracking studies, as it can label specific biomolecules and visualize their distribution within cells.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as sensors and optoelectronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzoxadiazole ring play crucial roles in these interactions, often involving electron transfer or hydrogen bonding. The compound can induce conformational changes in the target molecules, leading to altered biological activity or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: Known for its anticancer properties and ability to inhibit glutathione S-transferases.

    N-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}sphingosine: Used as a fluorescent probe in biological studies.

    2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Utilized as a fluorescent tracer for glucose uptake studies.

Uniqueness

N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide stands out due to its unique combination of the hexyl chain, piperazine ring, and carboxamide group, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

653572-02-2

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-hexyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide

InChI

InChI=1S/C17H24N6O4/c1-2-3-4-5-8-18-17(24)22-11-9-21(10-12-22)13-6-7-14(23(25)26)16-15(13)19-27-20-16/h6-7H,2-5,8-12H2,1H3,(H,18,24)

InChI Key

PQIWTXFABNFTPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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